

5-Bromo-3-methylpyrazin-2-ol chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

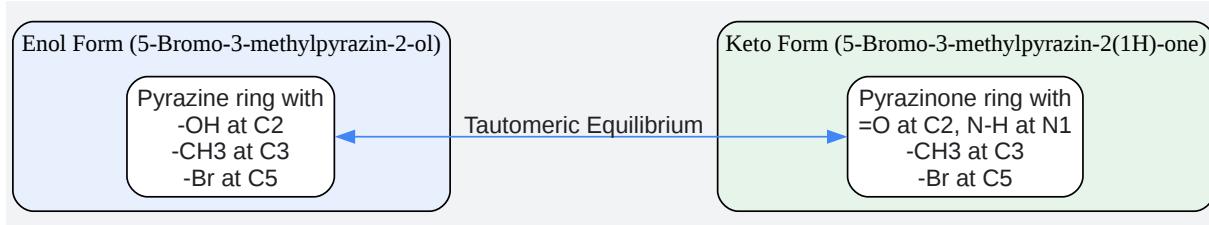
Compound of Interest

Compound Name: **5-Bromo-3-methylpyrazin-2-ol**

Cat. No.: **B1592317**

[Get Quote](#)

An In-depth Technical Guide to the Chemical Properties and Applications of **5-Bromo-3-methylpyrazin-2-ol**


Executive Summary: This document provides a comprehensive technical overview of **5-Bromo-3-methylpyrazin-2-ol** (CAS No. 100047-56-1), a heterocyclic organic compound of significant interest to the chemical and pharmaceutical research communities. This guide delineates its physicochemical properties, spectroscopic profile, a validated synthetic protocol, and its reactivity. Emphasis is placed on its role as a versatile intermediate in drug discovery, leveraging the pyrazine core, a privileged scaffold in medicinal chemistry.^[1] The content herein is curated for researchers, chemists, and drug development professionals, offering both foundational data and field-proven insights into its practical application.

Introduction and Molecular Profile

5-Bromo-3-methylpyrazin-2-ol is a substituted pyrazine derivative. The pyrazine ring is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4. Such N-heterocycles are foundational components in numerous biologically active compounds and approved pharmaceuticals.^[1] The subject molecule is characterized by a bromine atom at position 5, a methyl group at position 3, and a hydroxyl group at position 2.

A key feature of this molecule is its existence in a tautomeric equilibrium between the enol (-ol) form and the more stable keto (-one) form, 5-Bromo-3-methylpyrazin-2(1H)-one.^[2] This tautomerism influences its reactivity and spectroscopic characteristics. The bromine atom

serves as a crucial synthetic handle, enabling a wide array of cross-coupling reactions, while the methyl and amide-like functionalities allow for further structural modifications.

[Click to download full resolution via product page](#)

Caption: Tautomeric equilibrium of **5-Bromo-3-methylpyrazin-2-ol**.

Physicochemical and Safety Data

The fundamental properties of **5-Bromo-3-methylpyrazin-2-ol** are summarized below. This data is critical for experimental design, including solvent selection, reaction temperature, and storage conditions.

Property	Value	Source(s)
CAS Number	100047-56-1	[2] [3]
Molecular Formula	C ₅ H ₅ BrN ₂ O	[2] [3]
Molecular Weight	189.01 g/mol	[3]
Appearance	Solid	
Purity	≥97% (Commercially available)	
Storage Temperature	4°C	
Solubility	Slightly soluble (11 g/L at 25 °C, predicted)	[2]
Density	1.84 g/cm ³ (Predicted)	[2]
pKa	10.05 ± 0.60 (Predicted)	[2]
XLogP3-AA	0.2	[2]

Safety and Handling

As a laboratory chemical, proper handling is paramount. The compound is classified with the GHS07 pictogram ("Harmful").

- Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
- Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Standard laboratory personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

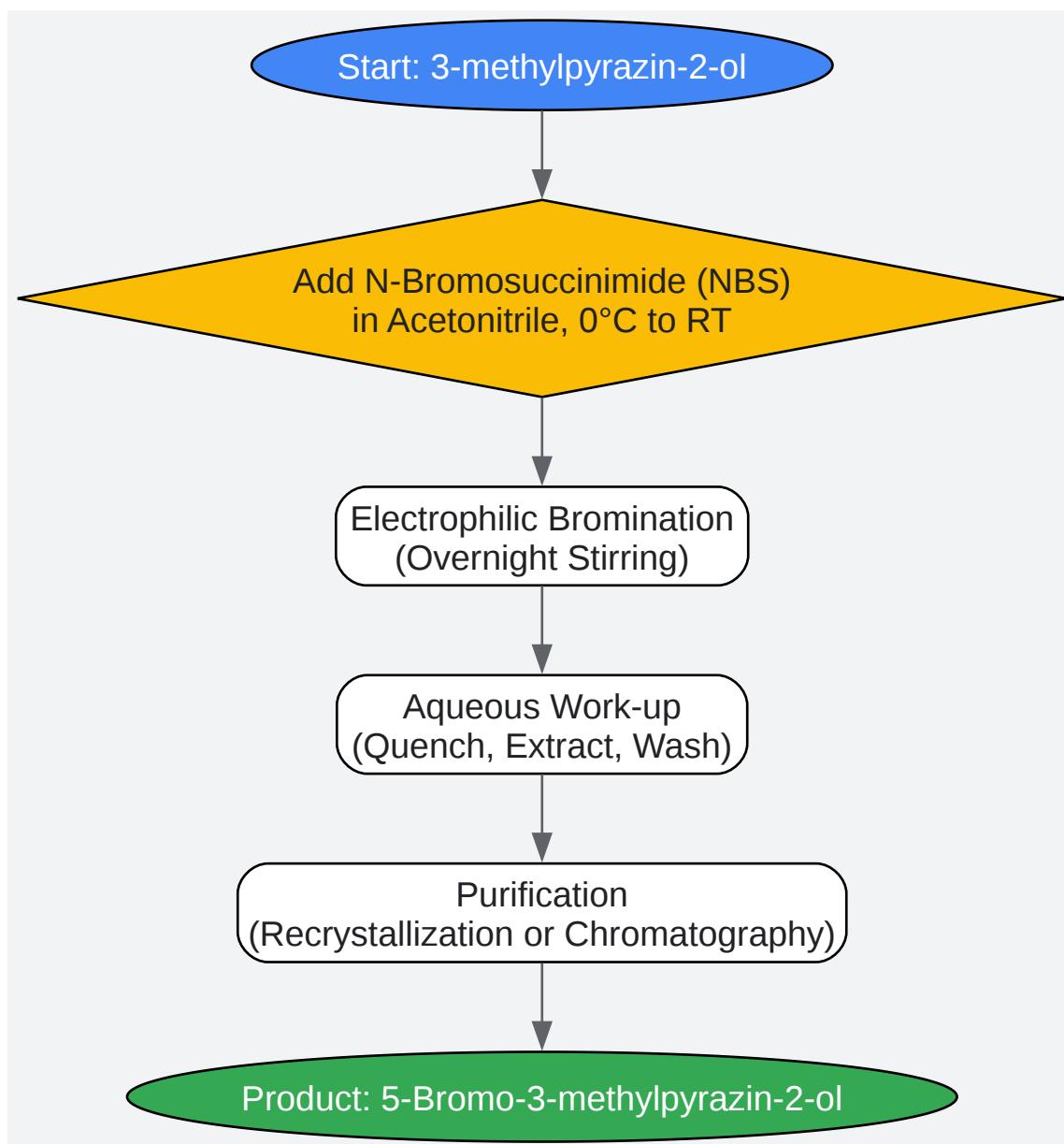
Synthesis and Purification Protocol

While multiple synthetic routes may exist, a common and reliable approach involves the electrophilic bromination of the 3-methylpyrazin-2-ol precursor. This method is analogous to the well-documented bromination of similar pyrazine and pyridine systems.^{[4][5]} The choice of brominating agent is key; N-Bromosuccinimide (NBS) is often preferred over elemental bromine for its ease of handling (solid) and improved reaction control.

Experimental Protocol: Synthesis via Bromination

Objective: To synthesize **5-Bromo-3-methylpyrazin-2-ol** from 3-methylpyrazin-2-ol.

Materials:


- 3-methylpyrazin-2-ol
- N-Bromosuccinimide (NBS)
- Acetonitrile (ACN), anhydrous
- Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate (NaHCO_3)
- Saturated aqueous sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$)
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)

Procedure:

- Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, temperature probe, and nitrogen inlet, add 3-methylpyrazin-2-ol (1.0 eq).
- Dissolution: Add anhydrous acetonitrile to dissolve the starting material completely. Cool the solution to 0°C in an ice-water bath.
- Reagent Addition: Add N-Bromosuccinimide (1.05 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 5°C. The succinimide byproduct is less

dense and may float, requiring efficient stirring.

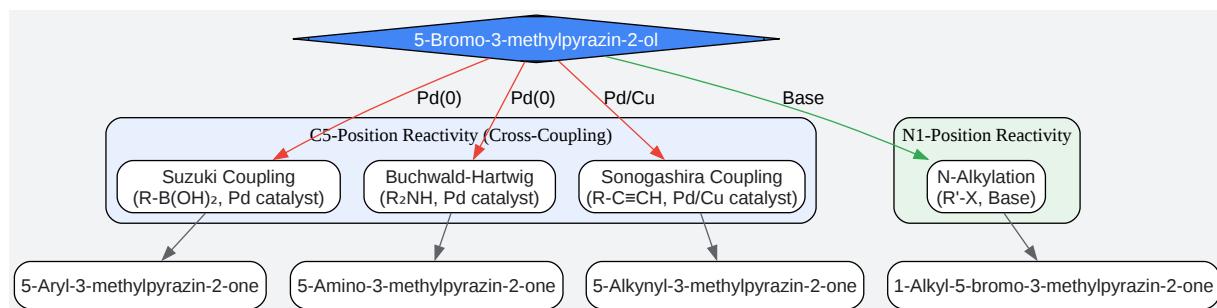
- Reaction: Allow the mixture to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 12-16 hours (overnight). Monitor reaction progress by TLC or LC-MS.
- Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the acetonitrile.
- Extraction: Redissolve the residue in dichloromethane (DCM). Wash the organic layer sequentially with saturated $\text{Na}_2\text{S}_2\text{O}_3$ (to quench any unreacted bromine), saturated NaHCO_3 , and finally, brine.
- Drying and Filtration: Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate the filtrate in vacuo to yield the crude product.
- Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **5-Bromo-3-methylpyrazin-2-ol**.

Chemical Reactivity and Synthetic Utility

The utility of **5-Bromo-3-methylpyrazin-2-ol** as a chemical intermediate stems from its strategically placed functional groups, which allow for predictable and high-yielding transformations.


Palladium-Catalyzed Cross-Coupling Reactions

The C5-bromine atom is ideally positioned for palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis.

- Suzuki Coupling: Reaction with various aryl or heteroaryl boronic acids (or esters) provides access to a diverse library of 5-aryl-3-methylpyrazin-2-ones. These derivatives are of high interest in medicinal chemistry for probing structure-activity relationships (SAR).
- Buchwald-Hartwig Amination: Coupling with primary or secondary amines introduces nitrogen-based substituents at the C5 position, yielding novel aminopyrazines.
- Sonogashira Coupling: Reaction with terminal alkynes introduces carbon-carbon triple bonds, useful for constructing more complex molecular architectures.

N-Alkylation

The nitrogen atom at position 1 (in the keto tautomer) is nucleophilic and can be readily alkylated using a suitable base (e.g., NaH, K₂CO₃) and an alkyl halide (e.g., methyl iodide, benzyl bromide). This modification is crucial for modulating properties like solubility and metabolic stability in drug candidates.

[Click to download full resolution via product page](#)

Caption: Key reaction pathways for derivatizing the title compound.

Applications in Drug Discovery and Research

5-Bromo-3-methylpyrazin-2-ol is not typically an end-product but rather a high-value building block. Its structure is a gateway to novel chemical entities with therapeutic potential.

- **Scaffold for Library Synthesis:** The predictable reactivity at both the C5-bromo and N1-H positions allows for the rapid generation of compound libraries through combinatorial chemistry. These libraries can be screened against various biological targets like kinases, proteases, and GPCRs.
- **Intermediate for Targeted Therapeutics:** The pyrazine core is present in several FDA-approved drugs.^[1] By using this intermediate, medicinal chemists can synthesize novel analogues of known drugs or develop new compounds targeting specific diseases. For instance, substituted pyrazines have shown promise as antibacterial agents and enzyme inhibitors.^[6]
- **Fragment-Based Drug Design (FBDD):** The molecule itself can serve as a "fragment" for FBDD. Its binding to a protein target can be identified through biophysical methods (e.g., X-ray crystallography), and the bromine atom provides a clear vector for growing the fragment into a more potent lead compound.

Conclusion

5-Bromo-3-methylpyrazin-2-ol is a versatile and valuable heterocyclic intermediate. Its well-defined physicochemical properties, straightforward synthesis, and predictable multi-faceted reactivity make it an indispensable tool for chemists in both academic and industrial research. Its primary application lies in serving as a foundational scaffold for the synthesis of novel compounds in the pursuit of new therapeutic agents, underscoring the enduring importance of the pyrazine heterocycle in modern drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. Page loading... [guidechem.com]
- 3. 5-Bromo-3-Methylpyrazin-2-ol - Chemical Intermediate - PRODUCT - CHEMFISH TOKYO CO.,LTD - CHEMFISH TOKYO CO.,LTD [en.chemfish.co.jp]
- 4. echemi.com [echemi.com]
- 5. 2-Amino-3-bromo-5-methylpyrazine synthesis - chemicalbook [chemicalbook.com]
- 6. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [5-Bromo-3-methylpyrazin-2-ol chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1592317#5-bromo-3-methylpyrazin-2-ol-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com